molecular formula C8H12N4O4 B5892011 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide CAS No. 1188262-80-7

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide

Cat. No.: B5892011
CAS No.: 1188262-80-7
M. Wt: 228.21 g/mol
InChI Key: CKOJQIUBHPLLDU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide is a chemical compound with a complex structure that includes a triazinan ring and an acetamide group

Preparation Methods

The synthesis of 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide typically involves the reaction of 3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan with N-methylacetamide under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.

Scientific Research Applications

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide include:

    (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile: This compound has a similar triazinan ring structure but differs in the substituent groups attached to the ring.

    2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide: This compound has additional functional groups that may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-9-5(13)4-12-7(15)10(2)6(14)11(3)8(12)16/h4H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJQIUBHPLLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(C(=O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153152
Record name Tetrahydro-N,3,5-trimethyl-2,4,6-trioxo-1,3,5-triazine-1(2H)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188262-80-7
Record name Tetrahydro-N,3,5-trimethyl-2,4,6-trioxo-1,3,5-triazine-1(2H)-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188262-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-N,3,5-trimethyl-2,4,6-trioxo-1,3,5-triazine-1(2H)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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